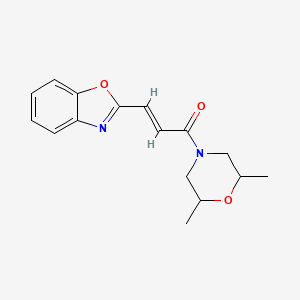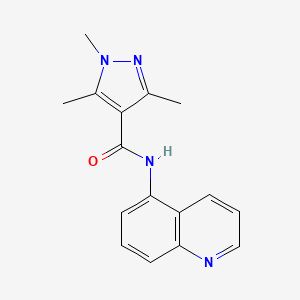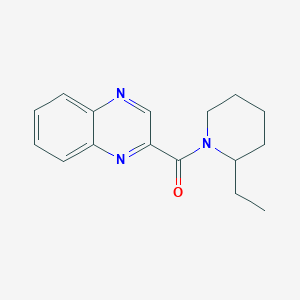
(2-Ethylpiperidin-1-yl)-quinoxalin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylpiperidin-1-yl)-quinoxalin-2-ylmethanone, commonly referred to as EPMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of EPMQ is not fully understood, but it is believed to interact with various molecular targets in the body. In cancer cells, EPMQ has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease, EPMQ has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions.
In the brain, EPMQ has been shown to modulate the activity of ion channels and receptors such as the GABA(A) receptor and the NMDA receptor, leading to its potential application as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
EPMQ has been shown to exhibit various biochemical and physiological effects in the body. In cancer cells, EPMQ has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, EPMQ has been shown to inhibit the aggregation of amyloid-beta peptides. In the brain, EPMQ has been shown to modulate the activity of ion channels and receptors, leading to its potential application as a therapeutic agent for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of EPMQ is its potent antitumor activity against various cancer cell lines, making it a promising drug candidate for the treatment of cancer. Another advantage is its potential application as a therapeutic agent for various neurological disorders due to its ability to modulate the activity of ion channels and receptors in the brain.
One limitation of EPMQ is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of EPMQ and its potential side effects.
Direcciones Futuras
There are several future directions for the research and development of EPMQ. One direction is to optimize the synthesis method to achieve higher yields and purity of EPMQ. Another direction is to investigate the potential applications of EPMQ in materials science, such as its use as a building block for the synthesis of novel supramolecular structures.
In medicinal chemistry, future directions include further investigation of the antitumor activity of EPMQ and its potential as a drug candidate for the treatment of Alzheimer's disease. In neuroscience, future directions include further investigation of the mechanism of action of EPMQ and its potential as a therapeutic agent for various neurological disorders.
In conclusion, EPMQ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of EPMQ and its potential applications in medicinal chemistry, neuroscience, and materials science.
Métodos De Síntesis
The synthesis of EPMQ involves the reaction of 2-ethylpiperidine with 2-bromoquinoxaline in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain EPMQ as a white crystalline solid. This synthesis method has been optimized to achieve high yields and purity of EPMQ.
Aplicaciones Científicas De Investigación
EPMQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, EPMQ has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.
In neuroscience, EPMQ has been shown to modulate the activity of ion channels and receptors in the brain, leading to its potential application as a therapeutic agent for various neurological disorders such as epilepsy and depression. Additionally, EPMQ has been investigated for its potential use as a fluorescent probe for imaging neuronal activity.
In materials science, EPMQ has been used as a building block for the synthesis of various supramolecular structures such as metal-organic frameworks and covalent organic frameworks.
Propiedades
IUPAC Name |
(2-ethylpiperidin-1-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-12-7-5-6-10-19(12)16(20)15-11-17-13-8-3-4-9-14(13)18-15/h3-4,8-9,11-12H,2,5-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYDTNSDQDUARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

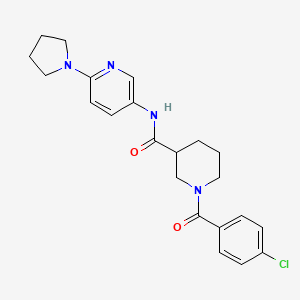
![(2-Methylcyclopropyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7505980.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7505989.png)
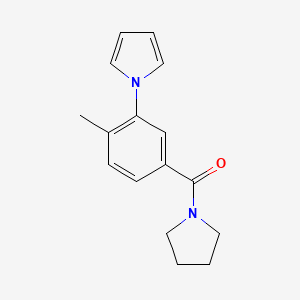
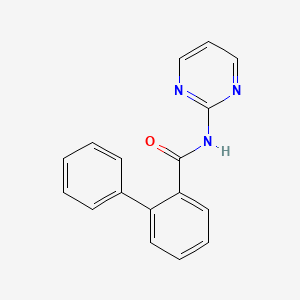
![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7506016.png)
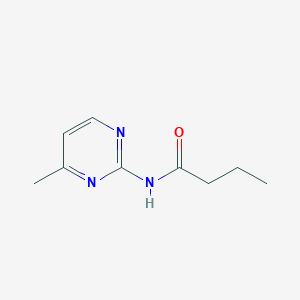
![[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)


![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506048.png)
